molecular formula C17H19N3O B3032434 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 178308-54-8

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B3032434
CAS No.: 178308-54-8
M. Wt: 281.35
InChI Key: ZYYHJCXGYKACBW-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a potent and selective chemical probe targeting the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. Its primary research value lies in elucidating the physiological and pathological roles of DYRK1A, a kinase implicated in neuronal development and central nervous system function . By inhibiting DYRK1A activity, this compound provides a valuable tool for investigating signaling pathways relevant to Down syndrome and Alzheimer's disease , where DYRK1A is thought to contribute to tau protein hyperphosphorylation and neurofibrillary tangle pathology. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this inhibitor is also employed in oncological research , particularly in studying mechanisms of cell cycle control and as a potential strategy to target DYRK1A-dependent cancers. The compound's mechanism of action involves competitive binding at the ATP-binding site of the kinase, effectively blocking its phosphotransferase activity and downstream signaling cascades. Researchers utilize this probe to dissect complex biological processes and validate DYRK1A as a therapeutic target in various disease models.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-16-14-7-3-4-8-15(14)18-17(19-16)20-10-9-12-5-1-2-6-13(12)11-20/h1-2,5-6H,3-4,7-11H2,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYHJCXGYKACBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145011
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178308-54-8
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178308-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a member of the tetrahydroquinazoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure incorporates a tetrahydroquinazoline core fused with a dihydroisoquinoline moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited low micromolar inhibition in different cancer cell lines including DU145 (prostate carcinoma) and MCF7 (breast adenocarcinoma) .

CompoundCell LineIC50 (µM)
3cDU145Low Micromolar
3bH46030.7%
3eMCF725.4%

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease therapy. For example, a derivative was reported to have an IC50 of 0.28 µM against AChE and 0.91 µM against MAO-A .

The mechanism by which This compound exerts its biological effects is thought to involve:

  • Enzyme Binding : The compound likely binds to the active sites of AChE and MAOs, inhibiting their activity and thereby increasing the levels of neurotransmitters such as acetylcholine.
  • Cellular Uptake : Studies indicate that certain derivatives can penetrate the blood-brain barrier (BBB), making them promising candidates for treating central nervous system disorders .

Study on Neuroprotective Effects

A study demonstrated that a related compound exhibited neuroprotective effects in vitro by preventing neuronal cell death induced by oxidative stress . The findings suggest that these compounds could be developed as therapeutic agents for neurodegenerative diseases.

Antitumor Activity Assessment

In another investigation focusing on the antitumor activity of tetrahydroquinolines, compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the aryl substituents significantly influenced their anticancer potency .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound is part of a broader class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives that have shown promise in developing new therapeutic agents. Specifically, these compounds can serve as precursors for synthesizing various pharmaceuticals aimed at treating neurological disorders and cancers .

Mechanism of Action:
Research indicates that this compound may interact with specific biological targets involved in cellular processes such as apoptosis and cell proliferation. Its structural features allow it to potentially inhibit certain enzymes or receptors that are critical in disease progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one . For instance:

  • Inhibition of WDR5: This compound has been investigated for its ability to inhibit WDR5, a protein involved in the mixed lineage leukemia (MLL) complex. Inhibitors targeting WDR5 have demonstrated significant efficacy in preclinical models of leukemia .
  • In Vivo Studies: In mouse models, compounds derived from this class exhibited potent dose-dependent anticancer effects when administered orally. These findings suggest a favorable pharmacokinetic profile and tolerability, making them candidates for further clinical development .

Neuroprotective Effects

The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases:

  • Potential Treatment for Alzheimer's Disease: Preliminary studies indicate that derivatives of this compound may have protective effects against neuronal cell death associated with Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antifungal Activities

Research has also identified antifungal activities associated with related compounds:

  • Synthesis and Testing: New derivatives have been synthesized and tested for their antifungal properties, showing effectiveness against various fungal strains. This suggests that the structural framework of these compounds can be optimized for antifungal applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:

Structural Feature Activity Remarks
3,4-DihydroisoquinolineAnticancer/NeuroprotectiveCritical for biological activity
TetrahydroquinazolinoneEnhances binding affinityModulates pharmacokinetics
Substituents (R groups)Influence selectivityVariations lead to different therapeutic profiles

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the quinazolinone and dihydroisoquinoline moieties, which influence physicochemical properties and bioactivity. Key comparisons include:

Compound Core Structure Key Substituents Biological Relevance Reference
Target Compound Quinazolinone + dihydroisoquinoline None (parent structure) Potential CD44 antagonism (hypothesized)
4l () Quinazolinone 4-Methoxyphenyl, methyl groups Enhanced lipophilicity; possible kinase inhibition
Can125 () Dihydroisoquinoline + propenamide 3-Hydroxybenzyl, 5-methyl High CD44 binding affinity (theoretical)
CAS 899977-62-9 () Quinazolinone + dihydroquinoline Thioether, 3-hydroxypropyl Altered solubility/stability due to thioether linkage
Compound 4g/4h () Pyrazolone + tetrazole Coumarin, benzodiazepine/oxazepine Multi-target activity (e.g., anti-inflammatory)

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., 4l) increase lipophilicity but may reduce aqueous solubility .
  • Hybrid Scaffolds : Compounds like 4g/4h () merge multiple pharmacophores (e.g., coumarin, benzodiazepine), broadening therapeutic scope but complicating synthesis .
Physicochemical Properties
  • Solubility : The hydroxypropyl group in CAS 899977-62-9 improves aqueous solubility (~2.5 mg/mL predicted) vs. the target compound’s moderate solubility (~1 mg/mL) .
  • Metabolic Stability : Methoxy groups (4l) may slow hepatic clearance, whereas the target compound’s lack of such groups could increase susceptibility to CYP450 oxidation .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the tetrahydroquinazolin-4(3H)-one core in this compound?

The tetrahydroquinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation reactions. For example, derivatives of dihydroquinazolin-4(3H)-one can be prepared using aldehydes and thioacetates under reductive conditions, followed by hydrogenation (e.g., Scheme 4a using LiAlH4 and SOCl2 in THF/CHCl3) . Key intermediates like 5,6,7,8-tetrahydroquinazolin-4-ol are validated via spectroscopic techniques (13C-NMR, IR) and melting point analysis, as seen in analogous studies .

Q. How is the structural integrity of this compound confirmed during synthesis?

Structural confirmation relies on multi-technique characterization:

  • 13C-NMR resolves carbon environments (e.g., carbonyl groups at ~170 ppm).
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • HRMS and CHN analysis validate molecular formula .
  • Melting points (e.g., 94.6–95.2 °C for related compounds) ensure purity .

Q. What biological screening approaches are used to evaluate this compound’s activity?

Standard assays include:

  • Cytotoxicity : MTT assays against cancer cell lines.
  • Antimicrobial activity : Disk diffusion or microdilution methods.
  • Anti-inflammatory : COX-2 inhibition assays. Marine-derived analogs (e.g., alkaloids and terpenes) are benchmarked for activity ranges, providing comparative frameworks .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility.
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates.
  • Meta-analysis : Compare datasets from structurally related compounds (e.g., dihydroisoquinolinones in marine sponges) to identify trends .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Use split-plot or factorial designs to systematically vary substituents:

  • Variables : Alkyl chain length, electron-withdrawing/donating groups.
  • Response metrics : Bioactivity (IC50), solubility (LogP), stability (t1/2). For example, randomized block designs with split-split plots (as in agricultural studies) can isolate effects of reaction conditions vs. substituents .

Q. How can environmental fate studies be integrated into early-stage research for this compound?

Adopt methodologies from Project INCHEMBIOL :

  • Laboratory phase : Determine LogKow, hydrolysis rates, and photodegradation.
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna).
  • Field studies : Monitor persistence in soil/water systems under real-world conditions .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR shifts) to resolve structural ambiguities .
  • Scale-Up Challenges : Monitor exothermic reactions (e.g., LiAlH4 reductions) using calorimetry to ensure safety .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

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